1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine is an organic compound with the molecular formula C10H14ClNO. This compound features a chloro-substituted phenyl ring and a methanamine functional group, which contribute to its versatile applications in both chemical synthesis and biological research. It is classified as an intermediate compound, often utilized in the synthesis of more complex organic molecules and studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine typically involves two main steps:
The reactions are typically conducted under controlled conditions to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency during industrial production. Reaction conditions such as temperature, pH, and concentration must be carefully monitored to achieve desired outcomes.
The molecular structure of 1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine can be represented as follows:
The InChI key for this compound is InChI=1S/C10H14ClNO/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7H,6,12H2,1-2H3
, which provides a unique identifier for its chemical structure.
1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly affects the nature of the products formed. For instance, oxidation may yield quinones while substitution reactions can result in various substituted phenylmethanamines. Each reaction pathway requires specific conditions to ensure high yield and selectivity.
The compound is characterized by its stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Proper storage conditions are recommended to maintain integrity.
1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine has several significant applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4